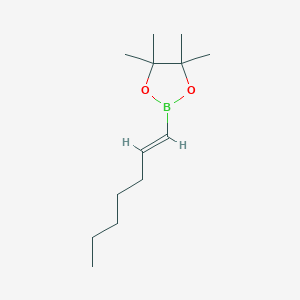

trans-1-Heptenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEDFAYNMNXKGM-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569730 | |

| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169339-75-7 | |

| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of trans-1-Heptenylboronic Acid Pinacol Ester via Catalytic Hydroboration

Foreword: The Strategic Value of trans-Alkenylboronates

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, vinylboronic acids and their pinacol esters are indispensable building blocks. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds. The stereochemistry of the vinylboronate is critical, as it is directly translated into the final product. While classical hydroboration of terminal alkynes reliably produces the (Z)- or cis-isomer through a syn-addition mechanism, the synthesis of the thermodynamically more stable (E)- or trans-isomer requires a nuanced approach that circumvents this kinetic pathway. This guide provides a comprehensive overview of the mechanistic principles and a field-proven experimental protocol for the stereoselective synthesis of trans-1-heptenylboronic acid pinacol ester, a versatile intermediate for further molecular elaboration.

Mechanistic Underpinnings: Overcoming the syn-Addition Paradigm

The hydroboration of alkynes is a foundational reaction for generating vinylboranes.[1][2] The conventional, uncatalyzed pathway involves the concerted syn-addition of a B-H bond across the carbon-carbon triple bond.

The Classical Pathway: A Route to the (Z)-Isomer

In the case of a terminal alkyne like 1-heptyne, the hydroboration mechanism is both stereospecific and regioselective.

-

Stereospecificity : The reaction proceeds via syn-addition, meaning the boron and hydrogen atoms add to the same face of the alkyne π-system.[3][4] This intrinsically leads to the formation of a (Z)-alkenylborane (the cis-isomer).

-

Regioselectivity : The addition is anti-Markovnikov, driven by both steric and electronic factors. The larger boron atom preferentially adds to the terminal, less sterically hindered carbon of the alkyne.[3][5]

To prevent a second hydroboration from occurring on the newly formed double bond, sterically bulky borane reagents such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed.[3][5] However, this classical approach is fundamentally limited to producing the (Z)-isomer.

The Catalytic Solution: Forging the (E)-Isomer

To achieve the desired trans-stereochemistry, a catalytic pathway is necessary to override the inherent syn-addition mechanism. While various transition metals (e.g., platinum, rhodium, iridium) can catalyze hydroboration and influence stereoselectivity, an elegant and efficient method for terminal alkynes involves a dialkylborane-catalyzed process using pinacolborane (HBpin).[6][7][8]

A particularly effective method utilizes a catalytic amount of dicyclohexylborane (Cy₂BH) to mediate the reaction between 1-heptyne and pinacolborane.[9][10][11] The proposed mechanism involves a boron-to-boron transfer of the alkenyl group, which allows for the formation of the thermodynamically favored (E)-product.[9]

The catalytic cycle is initiated by the hydroboration of 1-heptyne with the dicyclohexylborane catalyst to form an intermediate (E)-1-heptenyldicyclohexylborane. This is followed by a transmetalation-like step where the 1-heptenyl group is transferred to the pinacolborane, releasing the final product and regenerating the dicyclohexylborane catalyst.[9] This pathway avoids the direct, concerted addition of HBpin to the alkyne, thereby enabling control over the stereochemical outcome.

Experimental Protocol: Catalytic Synthesis of this compound

This protocol is adapted from established literature procedures demonstrating the dicyclohexylborane-catalyzed hydroboration of terminal alkynes with pinacolborane under neat (solvent-free) conditions.[9][10][11] This approach is environmentally benign, highly efficient, and tolerates a variety of functional groups.[9]

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Notes |

| 1-Heptyne | 96.17 | 962 mg (1.20 mL) | 10.0 | 1.0 | Substrate |

| Pinacolborane (HBpin) | 127.98 | 1.28 g (1.46 mL) | 10.0 | 1.0 | Boron Source |

| Dicyclohexylborane (0.5 M in THF) | 178.14 | 1.0 mL | 0.5 | 0.05 | Catalyst |

| Tetrahydrofuran (THF) | 72.11 | ~1.0 mL | - | - | Catalyst Solvent |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - | Drying Agent |

| Oven-dried glassware | - | - | - | - | Flask, stirrer bar |

| Inert Atmosphere System | - | - | - | - | Nitrogen or Argon |

Step-by-Step Methodology

-

Glassware Preparation : An oven-dried 25 mL round-bottom flask containing a magnetic stirrer bar is cooled to room temperature under a stream of dry nitrogen or argon. Maintain the inert atmosphere throughout the reaction.

-

Reagent Addition : To the flask, add 1-heptyne (1.20 mL, 10.0 mmol) and pinacolborane (1.46 mL, 10.0 mmol) via syringe.

-

Catalyst Introduction : Add the dicyclohexylborane solution (1.0 mL of 0.5 M solution in THF, 0.5 mmol) dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot and quenching it with a drop of methanol before analysis.

-

Work-up and Purification :

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF solvent.

-

The crude product can often be purified directly by vacuum distillation. The boiling point for this compound is approximately 73-77 °C at 0.4-0.5 mmHg.[12]

-

Alternatively, for higher purity, the residue can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., cyclohexane/ethyl acetate mixtures).[13]

-

-

Characterization : The final product, a colorless oil, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the trans-stereochemistry (indicated by a large coupling constant, typically ~18 Hz, between the vinylic protons) and purity.[13][14]

Self-Validating System: Trustworthiness of the Protocol

The integrity of this protocol relies on several key factors. The use of an inert atmosphere is paramount, as borane reagents are sensitive to moisture and oxygen. The purity of the starting materials, particularly the pinacolborane, is crucial for achieving high yields. The catalytic nature of the reaction means that only a small amount of dicyclohexylborane is required, simplifying purification. The neat conditions not only improve the atom economy but also increase reaction rates. The final product is a stable, easily handled liquid, and its spectral data are well-documented, allowing for straightforward verification of the outcome.[12][13]

Visualizing the Process

Diagrams provide a clear, high-level overview of the workflow and the underlying chemical transformations, enhancing the understanding and reproducibility of the synthesis.

Caption: High-level experimental workflow for the synthesis.

Caption: Catalytic cycle for trans-hydroboration.

Conclusion and Outlook

The synthesis of this compound via dicyclohexylborane-catalyzed hydroboration represents a robust and highly stereoselective method that successfully circumvents the kinetic outcome of classical hydroboration. This guide has detailed the mechanistic rationale for achieving (E)-selectivity and provided a practical, field-tested protocol suitable for a research setting. The resulting pinacol ester is a stable, versatile intermediate poised for use in a multitude of synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions, empowering chemists in drug development and materials science to construct complex molecular architectures with precise stereochemical control.

References

- ResearchGate. (n.d.). Stereo‐ and regioselective hydroboration of internal and terminal alkynes.

- Chemistry LibreTexts. (2019, June 5). 11.

- ResearchGate. (n.d.). Catalytic cycle for hydroboration of internal alkynes and alkenes.

- McLaughlin, M. G., et al. (2025, February 6).

- Stephan, D. W., et al. (2016, February 12). Highly selective catalytic trans-hydroboration of alkynes mediated by borenium cations and B(C6F5)3.

- Royal Society of Chemistry. (n.d.).

- Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.

- Chemistry Steps. (2020, March 15).

- Maj, A. M., Pawluć, P., & Zaranek, M. (2022, January 31). Hydroboration of Terminal Alkynes Catalysed by Sodium Triethylborohydride. ChemRxiv.

- Feng, Q. (2022, March 17). Metal-catalyzed Hydroboration of Alkynes: Reaction Modes and Mechanistical Study. EPFL.

- Thomas, S. P., et al. (2013).

- Westcott, S. A., et al. (2022, October 7). The transition metal-catalysed hydroboration reaction. Royal Society of Chemistry.

- Thomas, S. P., et al. (2017, November 20).

- ResearchGate. (n.d.). Iron‐catalyzed hydroboration of terminal alkynes.

- ResearchGate. (n.d.). Catalytic cycle for hydroboration of terminal alkynes and alkenes.

- Gandelman, M., et al. (2024, August 5). Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways.

- University of Calgary. (n.d.). Ch 9: Alkynes + borane.

- Hoshi, M., Shirakawa, K., & Arase, A. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Organic Chemistry Portal.

- Ramachandran, P. V., et al. (n.d.). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration.

- ResearchGate. (2025, August 8). Chemoselective Electrocatalytic Hydroboration of Alkynes with Pinacolborane | Request PDF.

- Ashenhurst, J. (2024, January 23). Alkyne Hydroboration With "R2BH". Master Organic Chemistry.

- Gioia, B., et al. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.

- Hleba, Y. B. (n.d.).

- ResearchGate. (2020, March). (PDF) Spectral data for the synthesis of (E)

- ResearchGate. (2025, October 3).

- Organic Syntheses. (2020).

- Organic Chemistry Portal. (n.d.). Pinacolborane.

- Sigma-Aldrich. (n.d.). trans-1-Hepten-1-ylboronic acid pinacol ester 97 169339-75-7.

- Hoshi, M., Shirakawa, K., & Arase, A. (n.d.). Preparation of (E)

- Crudden, C. M. (n.d.).

- ChemicalBook. (n.d.). 169339-75-7(trans-1-Hepten-1-ylboronic acid pinacol ester) Product Description.

- Hoshi, M., Shirakawa, K., & Arase, A. (2005, January 4). Preparation of (E)

- McLaughlin, M. G., et al. (n.d.). An Operationally Simple, Regioselective, Platinum‐Catalyzed Hydroboration of Unactivated Alkynes.

- ResearchGate. (n.d.). (PDF)

- Hoshi, M., Shirakawa, K., & Arase, A. (2025, August 7). Preparation of ( E )

- Royal Society of Chemistry. (n.d.). Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(ii)

- Queen's University Belfast. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. epfl.ch [epfl.ch]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 6. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]

- 7. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 8. queensu.scholaris.ca [queensu.scholaris.ca]

- 9. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 10. sci-hub.box [sci-hub.box]

- 11. researchgate.net [researchgate.net]

- 12. trans-1-Hepten-1-ylboronic acid pinacol ester 97 169339-75-7 [sigmaaldrich.com]

- 13. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

physical and chemical properties of trans-1-Heptenylboronic acid pinacol ester

An In-Depth Technical Guide to trans-1-Heptenylboronic Acid Pinacol Ester

This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, with a focus on the causality behind experimental methodologies.

Introduction: The Strategic Value of an Alkenylboronic Ester

This compound (CAS No. 169339-75-7) belongs to the class of alkenylboronic esters, which have become indispensable tools in synthetic chemistry.[1] The pinacol ester functional group confers significantly greater stability compared to the corresponding free boronic acid, mitigating issues with dehydration to form boroxines and facilitating easier handling, purification, and storage.[2][3] This enhanced stability does not compromise its reactivity in key transformations, most notably the Suzuki-Miyaura cross-coupling reaction, making it a preferred building block for the construction of complex molecular architectures.[4][5] Its utility is particularly pronounced in the pharmaceutical industry, where the creation of carbon-carbon bonds with stereochemical control is paramount for synthesizing novel therapeutic agents.[6][7][8]

Physicochemical and Structural Properties

This compound is a combustible liquid under standard conditions.[9] Its physical properties are well-defined, making it a predictable and reliable reagent in various reaction setups. The trans-configuration of the double bond is a key structural feature, influencing its reactivity and the stereochemistry of its products.

Structural Representation

Caption: 2D structure of this compound.

Tabulated Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 169339-75-7 | [1][9][10] |

| Molecular Formula | C₁₃H₂₅BO₂ | [1][9][10] |

| Molecular Weight | 224.15 g/mol | [1][9][10] |

| Appearance | Liquid | |

| Boiling Point | 73-77 °C @ 0.4-0.5 mmHg | [1][9][11] |

| Density | 0.875 g/mL at 25 °C | [1][9][11] |

| Refractive Index (n₂₀/D) | 1.445 | [1][9][11] |

| Flash Point | 106 °C (222.8 °F) - Closed Cup | [9] |

| InChI Key | XHEDFAYNMNXKGM-ZHACJKMWSA-N | [9] |

| Synonyms | (E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [9][10] |

Spectral Data and Characterization

While specific spectra for this exact compound are not publicly cataloged, its characteristic spectral data can be reliably predicted based on its structure and published data for homologous (E)-alkenylboronic acid pinacol esters.[12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The vinyl protons will appear as doublets, with a large coupling constant (J ≈ 18 Hz) characteristic of a trans-alkene. The proton alpha to the boron atom (C7-H) would be downfield relative to the other vinyl proton (C6-H). The twelve equivalent protons of the four methyl groups on the pinacol ring will produce a sharp singlet around 1.3 ppm. The aliphatic protons of the heptenyl chain will appear as multiplets in the upfield region (0.9-2.2 ppm).[12]

-

¹³C NMR: The carbon spectrum will show two signals in the vinyl region. The carbon atom directly bonded to boron (C7) will be observed, followed by the adjacent vinyl carbon (C6). The quaternary carbons of the pinacol ring bonded to oxygen will resonate around 83-84 ppm, and the methyl carbons will appear further upfield (~25 ppm). The remaining aliphatic carbons will be found in the typical alkane region.[12]

-

MS (ESI-MS): High-resolution mass spectrometry would confirm the molecular formula by identifying the molecular ion peak [M+H]⁺ or other adducts with high accuracy.[12]

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong C=C stretching vibration for the trans-double bond and strong B-O and C-O stretching bands associated with the pinacol ester group.

Synthesis and Purification

The most direct and stereoselective method for synthesizing trans-alkenylboronic esters is the hydroboration of a terminal alkyne.[13] This approach ensures the desired trans-stereochemistry.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Hydroboration

This protocol is adapted from established procedures for the synthesis of (E)-1-alkenylboronic acid pinacol esters.[13]

-

Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1-heptyne (1.0 eq). The flask is sealed with a septum and flushed with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Under an inert atmosphere, add pinacolborane (1.0-1.1 eq). If a catalyst-mediated approach is used for milder conditions, a catalytic amount of dicyclohexylborane (e.g., 0.05 eq) is introduced.[13] For metal-free conditions, the reaction may be performed neat, potentially with microwave irradiation to accelerate the process.[12]

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by GC-MS or TLC until the starting alkyne is consumed. The choice of a neat (solvent-free) reaction is environmentally benign and efficient.[13]

-

Work-up: Once the reaction is complete, any volatile components can be removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation. Given the boiling point of 73-77 °C at 0.4-0.5 mmHg, this is an effective method to obtain the analytically pure ester.[1][9][11]

Causality Insight: The use of pinacolborane is strategic; it is less pyrophoric and easier to handle than many other borane reagents. The hydroboration reaction proceeds via a syn-addition of the H-B bond across the triple bond, which, after workup, yields the thermodynamically stable trans-alkenyl product.

Chemical Reactivity and Key Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[4][14] In this reaction, the alkenyl group from the boronic ester is transferred to an organic halide or triflate in the presence of a palladium catalyst and a base.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This protocol is a generalized procedure based on common practices for coupling alkenylboronic esters.[15]

-

Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst System: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos or XPhos.

-

Solvent: Add an appropriate degassed solvent (e.g., dioxane, toluene, or a mixture like dioxane/water). The choice of solvent and base is critical for reaction efficiency and can depend on the specific substrates.[15]

-

Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water or brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated. The crude product is then purified by flash column chromatography.

Trustworthiness Insight: The protocol is self-validating. The excess of the boronic ester is used to drive the reaction to completion and compensate for any potential side reactions like protodeboronation. The base is essential for activating the boronic ester and facilitating the transmetalation step, where the organic group is transferred from boron to the palladium center.[4]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of boronic esters.

-

Safety Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Work in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. General safety data sheets for boronic esters indicate they can be irritants.[16][17]

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.[16] Refrigeration at 2-8°C is recommended for long-term storage to minimize degradation.[1][11] It is listed as a combustible liquid, so it should be kept away from heat and open flames.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[16] While more stable than boronic acids, pinacol esters are still susceptible to hydrolysis, especially under acidic or basic conditions, so exposure to moisture should be minimized.[2][18]

Role in Research and Drug Development

The incorporation of boron, particularly as a boronic acid or ester, is a growing strategy in medicinal chemistry.[7][8][19] Alkenylboronic esters like the title compound serve as key intermediates for synthesizing complex organic molecules that are evaluated as potential drug candidates. The Suzuki-Miyaura coupling allows for the late-stage functionalization of complex scaffolds, a highly valuable technique in the synthesis of compound libraries for high-throughput screening.[4] The ability to form C(sp²)-C(sp²) bonds with stereochemical control is fundamental to building the carbon skeletons of many biologically active natural products and pharmaceuticals.[15][20]

References

-

Ravelli, D., et al. (2024). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. Retrieved from [Link]

-

ChemicalBook. (n.d.). trans-1-Hepten-1-ylboronic acid pinacol ester | 169339-75-7. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2021). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). Boric acid, pinacol ester. Retrieved from [Link]

-

ResearchGate. (2011). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]

-

Das, B. C., et al. (2019). Design and Discovery of Boronic Acid Drugs. eScholarship@McGill. Retrieved from [Link]

-

Billingsley, K. L., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. Retrieved from [Link]

-

Silva, M. P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

-

ResearchGate. (2022). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

Boron Molecular. (n.d.). trans-1-Heptenyl-1-boronic acid pinacol ester. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters. Retrieved from [Link]

-

Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved from [Link]

-

ResearchGate. (2002). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Retrieved from [Link]

-

Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC - NIH. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates. Retrieved from [Link]

-

Sharma, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]

-

J. Am. Chem. Soc. (2020). A Water-Stable Boronate Ester Cage. Retrieved from [Link]

-

Ality Chemical. (n.d.). Factory Supply this compound. Retrieved from [Link]

Sources

- 1. trans-1-Hepten-1-ylboronic acid pinacol ester CAS#: 169339-75-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 8. mdpi.com [mdpi.com]

- 9. trans-1-Hepten-1-ylboronic acid pinacol ester 97 169339-75-7 [sigmaaldrich.com]

- 10. 169339-75-7 CAS MSDS (trans-1-Hepten-1-ylboronic acid pinacol ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. trans-1-Hepten-1-ylboronic acid pinacol ester | 169339-75-7 [amp.chemicalbook.com]

- 12. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability of trans-1-Heptenylboronic Acid Pinacol Ester Under Anhydrous Conditions

This guide provides an in-depth analysis of the stability of trans-1-Heptenylboronic acid pinacol ester under anhydrous conditions. It is intended for researchers, scientists, and drug development professionals who utilize this and similar alkenylboronic esters in their synthetic endeavors. The document outlines the intrinsic stability of the molecule, potential degradation pathways absent moisture, and provides field-proven protocols for handling, storage, and stability assessment.

Introduction: The Synthetic Utility and Stability Imperative of Alkenylboronic Esters

Alkenylboronic acids and their esters are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pinacol ester of trans-1-heptenylboronic acid offers a versatile building block for the introduction of a C7 alkyl chain via a stereodefined double bond. While the conversion of boronic acids to their corresponding pinacol esters generally enhances stability, particularly against hydrolysis, the assumption of indefinite stability under all anhydrous conditions is a critical oversight.[1][2] This guide addresses the nuanced stability profile of this compound, focusing on degradation pathways that can occur even in the absence of water. Understanding these factors is paramount to ensuring the integrity of the reagent, the reproducibility of synthetic outcomes, and the purity of the final products.

Molecular Profile of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₅BO₂ | |

| Molecular Weight | 224.15 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 73-77 °C at 0.4-0.5 mmHg | |

| Density | 0.875 g/mL at 25 °C | |

| Refractive Index | n20/D 1.445 |

Core Stability Principles Under Anhydrous Conditions

While hydrolysis is the most commonly discussed degradation pathway for boronic esters, several other factors can compromise the stability of this compound in an anhydrous environment. These include thermal stress, isomerization, and the presence of residual catalysts or impurities.

Thermal Stability

This compound is a combustible liquid and should be handled with appropriate care. While it can be distilled under reduced pressure, prolonged exposure to elevated temperatures, even in the absence of water, can initiate degradation. Thermal decomposition may lead to the formation of volatile byproducts and non-volatile polymeric materials. It is advisable to use the lowest possible temperature for any thermal manipulations, such as distillation or solvent removal.

Isomerization of the Alkene Moiety

A significant, yet often overlooked, stability concern for trans-alkenylboronic esters is the potential for isomerization to the corresponding cis-isomer. This process can be catalyzed by trace amounts of transition metals, such as iridium or ruthenium, which may be present as residual impurities from the synthesis of the boronic ester itself.[3] The presence of even a small percentage of the cis-isomer can have significant implications for the stereochemical outcome of subsequent reactions.

Transesterification

Boronic esters can undergo transesterification in the presence of other alcohols or diols.[4][5] If the anhydrous solvents used are not rigorously dried or if they contain alcoholic stabilizers, there is a risk of exchanging the pinacol group, leading to a mixture of boronic esters. This can affect the reactivity and chromatographic behavior of the reagent.

Oxidative Stability

Although generally stable to air, long-term storage of this compound should be under an inert atmosphere to prevent slow oxidation.[6][7][8] The double bond and the carbon-boron bond can be susceptible to oxidation over extended periods, especially if exposed to light and atmospheric oxygen.

Visualizing Potential Anhydrous Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound under anhydrous conditions.

Caption: Potential degradation pathways under anhydrous conditions.

Recommended Handling and Storage Protocols

To maintain the purity and reactivity of this compound, the following handling and storage procedures are recommended:

-

Inert Atmosphere: Always handle the compound under an inert atmosphere of argon or dry nitrogen. This is particularly critical when transferring the liquid or preparing solutions.[9]

-

Anhydrous Solvents: Use only high-purity, anhydrous solvents. Solvents should be freshly dried and degassed. Ethereal solvents like THF and dioxane are common, but care must be taken to remove peroxide and water.[9][10]

-

Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dark place. For long-term storage, refrigeration at 2-8 °C is recommended. Avoid prolonged exposure to ambient light and temperature.

-

Cross-Contamination: Avoid cross-contamination with transition metals, acids, bases, and diols, as these can catalyze degradation.

Experimental Protocols for Stability Assessment

The following protocols provide robust methods for assessing the stability of this compound under specific anhydrous conditions.

Protocol 1: Stability Monitoring by ¹H and ¹¹B NMR Spectroscopy

This protocol allows for the in-situ monitoring of the compound's stability over time. ¹¹B NMR is particularly useful for observing changes in the boron environment, while ¹H NMR can detect isomerization and other structural changes.[11][12][13]

Methodology:

-

Sample Preparation (in a glovebox or under an inert atmosphere): a. Prepare a stock solution of this compound (e.g., 0.1 M) in a chosen anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈). b. Add an internal standard (e.g., hexamethyldisiloxane) for quantitative analysis. c. Aliquot the solution into several NMR tubes, seal them with screw caps and wrap with parafilm.

-

Initial Analysis (Time = 0): a. Acquire ¹H and ¹¹B NMR spectra for one of the samples immediately after preparation. b. For ¹¹B NMR, a typical chemical shift for a boronic pinacol ester is in the range of δ 30-34 ppm. c. For ¹H NMR, carefully integrate the signals corresponding to the vinylic protons of the trans-isomer and check for the presence of any minor signals that could correspond to the cis-isomer.

-

Incubation and Monitoring: a. Store the NMR tubes under the desired conditions (e.g., room temperature in the dark, 40 °C, etc.). b. Acquire ¹H and ¹¹B NMR spectra at regular intervals (e.g., 24h, 48h, 1 week, 1 month).

-

Data Analysis: a. Compare the integration of the vinylic protons over time to quantify any trans to cis isomerization. b. Monitor the ¹¹B NMR for the appearance of new signals that might indicate transesterification or other degradation products. c. Use the internal standard to quantify any overall loss of the boronic ester.

Visualizing the NMR Stability Study Workflow

Caption: Workflow for the NMR-based stability assessment.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for detecting volatile impurities and degradation products.

Methodology:

-

Sample Preparation: a. Prepare a dilute solution of the boronic ester (e.g., 1 mg/mL) in a volatile anhydrous solvent such as hexane or diethyl ether.

-

GC-MS Analysis: a. Use a low-polarity capillary column suitable for separating hydrocarbons. b. Employ a temperature program that starts at a low temperature (e.g., 50 °C) to separate volatile impurities and ramps up to a higher temperature (e.g., 250 °C) to elute the boronic ester and any less volatile products. c. The mass spectrometer can help identify potential degradation products by their fragmentation patterns.

-

Data Analysis: a. Analyze the chromatogram for the appearance of new peaks over time in samples stored under different conditions. b. A peak corresponding to the cis-isomer may have a slightly different retention time than the trans-isomer.

Summary of Expected Analytical Data

The following table summarizes the expected NMR data for this compound and its potential cis-isomer.

| Analyte | ¹H NMR (CDCl₃, δ ppm) | ¹¹B NMR (CDCl₃, δ ppm) |

| trans-isomer | ~6.7 (dt), ~5.4 (d), ~2.1 (q), ~1.4-1.2 (m), ~1.25 (s, 12H), ~0.9 (t) | ~31 |

| cis-isomer | Vinylic protons expected at slightly different chemical shifts and with a smaller J-coupling constant. | ~31 |

Conclusion

While this compound is significantly more stable than its corresponding boronic acid, its integrity under anhydrous conditions is not absolute. Researchers and drug development professionals must be vigilant about potential degradation pathways, including thermal decomposition, metal-catalyzed isomerization, and transesterification. Adherence to strict anhydrous and inert atmosphere techniques during handling and storage is crucial. The implementation of routine stability assessments using NMR spectroscopy and GC-MS, as outlined in this guide, provides a self-validating system to ensure the quality and reliability of this important synthetic building block, ultimately contributing to more robust and reproducible scientific outcomes.

References

-

Chen, Y. H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(22), 7829. [Link]

-

Thomas, A. A., et al. (2017). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters Using Potassium Trimethylsilanolate. Angewandte Chemie International Edition, 56(43), 13496-13500. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834–3841. [Link]

-

Nite, M. J., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195-16202. [Link]

-

Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(6), 1432–1435. [Link]

-

Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. [Link]

-

Coutts, S. J., et al. (1994). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Tetrahedron Letters, 35(29), 5109-5112. [Link]

-

K-M. Sung, et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(4), 819. [Link]

-

van der Werf, M. J., et al. (2021). Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization. Organic Letters, 23(23), 9136–9141. [Link]

-

Chen, Y. H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. ResearchGate. [Link]

-

Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1996. [Link]

-

Ji, Y., et al. (2021). Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. ACS Omega, 6(47), 31697–31705. [Link]

-

K. M. D. L. G. Gunaratna, et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 14-22. [Link]

-

Hoshi, M., Shirakawa, K., & Arase, A. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820. [Link]

-

Reddy, G. S., et al. (2021). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

-

Chemistry Stack Exchange. (2021). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]

-

Hall, D. G., et al. (2014). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. The Journal of Organic Chemistry, 79(1), 346–351. [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

Boron Molecular. (n.d.). trans-1-Heptenyl-1-boronic acid pinacol ester. Retrieved from [Link]

Sources

- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.box [sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 169339-75-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also widely known as trans-1-heptenylboronic acid pinacol ester, is a versatile and valuable organoboron compound in modern organic synthesis. Its significance lies in its role as a stable, easily handled precursor to the corresponding boronic acid, making it a key building block in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its utility in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of pharmaceutical and materials science research.[1][2] The pinacol ester functionality enhances the stability of the boronic acid, mitigating issues such as dehydration to boroxines and protodeboronation, which can be problematic with free boronic acids.[1][3]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is paramount for its effective use and quality control.

Physical Properties

| Property | Value | Reference |

| CAS Number | 169339-75-7 | |

| Molecular Formula | C₁₃H₂₅BO₂ | |

| Molecular Weight | 224.15 g/mol | [4] |

| Appearance | Colorless to pale yellow oil/liquid | - |

| Boiling Point | 73-77 °C at 0.4-0.5 mmHg | |

| Density | 0.875 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.445 |

Spectroscopic Data

The structural integrity of (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.63 (dt, J = 18.0, 6.4 Hz, 1H), 5.41 (d, J = 18.0 Hz, 1H), 2.13 (m, 2H), 1.41 (m, 2H), 1.26–1.29 (m, 16H, includes pinacol methyls), 0.88 (m, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 154.97, 118.51 (C=C), 83.10 (C-O of pinacol), 35.93, 31.55, 28.04 (alkyl chain), 24.92 (pinacol methyls), 22.66, 14.14 (alkyl chain) |

| ¹¹B NMR | Expected in the range of δ 25-35 ppm, characteristic of tetracoordinate boron in a pinacol ester.[5][6][7][8] |

| HRMS (ESI) | Calculated for C₁₃H₂₅BNaO₂ [M+Na]⁺: 247.1840; Found: 247.1842 |

Synthesis and Purification

The most common and efficient method for the synthesis of (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the hydroboration of the terminal alkyne, 1-heptyne, with pinacolborane (HBpin).[9] This reaction typically proceeds with high regio- and stereoselectivity, yielding the desired (E)-alkenylboronic acid pinacol ester.

Experimental Protocol: Synthesis via Hydroboration

This protocol is based on established methods for the hydroboration of terminal alkynes.[10][11]

Diagram of Synthetic Workflow

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. (E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H25BO2 | CID 15181925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajuronline.org [ajuronline.org]

- 11. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

A Theoretical and Mechanistic Guide to the Reactivity of Trans-1-Heptenylboronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of trans-1-heptenylboronic acid pinacol ester. Primarily targeting researchers, medicinal chemists, and professionals in drug development, this document delves into the computational methodologies, particularly Density Functional Theory (DFT), used to elucidate reaction mechanisms, predict outcomes, and optimize conditions for reactions involving this versatile synthetic intermediate. By synthesizing principles from organometallic chemistry and computational science, we aim to equip the reader with the knowledge to rationally design and execute synthetic strategies involving alkenylboronic esters.

Introduction: The Significance of Alkenylboronic Esters in Modern Synthesis

Alkenylboronic acids and their corresponding esters are cornerstone reagents in modern organic synthesis, celebrated for their remarkable versatility and stability.[1] Among these, this compound stands out as a valuable building block for the stereoselective synthesis of complex molecules, particularly in the construction of natural products and pharmaceutical agents. Its utility stems from the presence of a reactive carbon-boron bond, which can participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

The pinacol ester protecting group confers several advantages over the free boronic acid, including enhanced stability towards air and moisture, improved solubility in organic solvents, and easier purification.[3][4] However, the subtle interplay of steric and electronic factors governed by the pinacol group and the heptenyl chain can significantly influence the ester's reactivity.[5] Understanding these nuances is paramount for achieving high yields and selectivities. This guide will focus on the application of theoretical calculations to unravel these complexities.

Core Reactivity Profile: A Computational Perspective

The reactivity of this compound is dominated by two primary pathways: palladium-catalyzed cross-coupling reactions and oxidation of the carbon-boron bond. Theoretical calculations, particularly DFT, have proven invaluable in dissecting the intricate mechanisms of these transformations.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[2] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Computational studies have been instrumental in mapping the potential energy surfaces of these steps for vinylboronic species.[6][7]

Experimental Protocol: A Standard Suzuki-Miyaura Coupling

-

To a solution of this compound (1.0 equiv) and an aryl halide (1.1 equiv) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The catalytic cycle commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex. DFT calculations can model the transition state of this step, providing insights into the activation energy and the influence of ligands on the palladium center. For a typical reaction involving an aryl bromide, the oxidative addition is often a facile process.[2]

Transmetalation, the transfer of the heptenyl group from boron to palladium, is frequently the rate-determining step of the Suzuki-Miyaura coupling.[7] Computational studies have revealed that this step can proceed through different pathways, and the nature of the boronic ester and the base are critical.[8]

It has been a subject of debate whether the boronic ester first hydrolyzes to the corresponding boronic acid before transmetalation. However, a combination of kinetic, structural, and computational investigations has shown that boronic esters can directly transmetalate without prior hydrolysis.[8] DFT calculations can be employed to compare the activation barriers for the direct transmetalation of the pinacol ester versus the hydrolyzed boronic acid, providing a rationale for the observed reactivity.

The role of the base is to activate the boronic ester, forming a more nucleophilic boronate species. The structure of this intermediate and the transition state for the transfer of the heptenyl group to the palladium center can be modeled computationally.

Table 1: Calculated Activation Energies for Transmetalation Pathways of a Model Vinylboronic Ester

| Pathway | Base | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| Direct Ester Transmetalation | OH⁻ | 16.59 | [8] |

| Transmetalation via Boronic Acid | OH⁻ | 19.23 | [8] |

Note: These values are for a model system and will vary for this compound, but they illustrate the utility of DFT in comparing reaction pathways.

The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired cross-coupled product and regenerates the palladium(0) catalyst. This step is typically fast and exothermic.[6]

Computational Workflow: Investigating the Suzuki-Miyaura Reaction

Caption: A typical DFT workflow for studying the Suzuki-Miyaura reaction mechanism.

Oxidation of the Carbon-Boron Bond

The carbon-boron bond in alkenylboronic esters can be readily oxidized to a carbon-oxygen bond, providing a stereospecific route to aldehydes or alcohols. Common oxidizing agents include hydrogen peroxide under basic conditions.

The mechanism of this oxidation has been investigated, and it is generally accepted to proceed via the formation of a boronate intermediate followed by migration of the alkenyl group from boron to oxygen.[9]

Experimental Protocol: Oxidation of a Boronic Ester

-

Dissolve the this compound in a suitable solvent such as THF.

-

Add an aqueous solution of a base (e.g., NaOH).

-

Cool the mixture in an ice bath and add hydrogen peroxide (30% aqueous solution) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate.

-

Purify the resulting aldehyde or alcohol by column chromatography.

Computational studies can model the formation of the boronate intermediate and the subsequent rearrangement. The transition state for the migration step can be located, and the activation energy can be calculated to understand the facility of this transformation.

Caption: A simplified representation of the oxidation mechanism of a boronic ester.

Stability and Decomposition Pathways

While pinacol esters are generally stable, they are not completely inert.[3][4] Potential decomposition pathways include hydrolysis and protodeboronation.

-

Hydrolysis: The pinacol ester can undergo hydrolysis back to the free boronic acid, particularly in the presence of water and acid or base.[10] The equilibrium between the ester and the acid can be influenced by the reaction conditions.

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This can be a significant side reaction, especially for electron-rich or sterically hindered alkenylboronic esters.[11]

Theoretical calculations can be used to assess the thermodynamic stability of the pinacol ester relative to its hydrolyzed form and to calculate the activation barriers for protodeboronation under various conditions. This information is crucial for selecting appropriate reaction and workup conditions to minimize decomposition.

Conclusion and Future Outlook

Theoretical calculations, particularly DFT, provide a powerful lens through which to view and understand the reactivity of this compound. By modeling reaction pathways, identifying key intermediates and transition states, and quantifying activation energies, computational chemistry allows for a rational approach to reaction design and optimization. As computational methods continue to improve in accuracy and efficiency, their role in predicting the outcomes of complex organic reactions will only expand, accelerating the discovery and development of new synthetic methodologies and novel therapeutic agents.

References

-

A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics - ACS Publications. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

-

a) Predicted initial oxidation. b) Proposed mechanism of boronate... ResearchGate. [Link]

-

Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. [Link]

-

Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications (RSC Publishing). [Link]

-

Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

-

Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). ResearchGate. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health (NIH). [Link]

-

DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. National Institutes of Health (NIH). [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

-

Radical-Polar Crossover Reactions of Dienylboronate Complexes: Synthesis of Functionalized Allylboronic Esters. ResearchGate. [Link]

-

Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]

-

Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

-

Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. PubMed. [Link]

-

Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health (NIH). [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. [Link]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Discovery and First Synthesis of (E)-Alkenylboronic Acid Pinacol Esters

Introduction: The Rise of a Versatile Synthetic Building Block

In the landscape of modern organic chemistry, particularly within the realm of pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a testament to its reliability and broad functional group tolerance.[1] Central to the success of this reaction is the organoboron reagent. While various boron species exist, (E)-alkenylboronic acid pinacol esters have emerged as exceptionally valuable building blocks. Their stereochemical purity, stability to air and moisture, and ease of handling and purification via chromatography make them superior reagents compared to their boronic acid counterparts for many applications.[2][3]

This guide provides an in-depth exploration of the discovery and seminal synthetic routes to (E)-alkenylboronic acid pinacol esters. We will delve into the mechanistic underpinnings that dictate their stereoselective formation, provide detailed experimental protocols, and contextualize their importance through their application in complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals who seek not only to utilize these reagents but also to understand the fundamental principles that make them so effective.

A Historical Perspective: Early Entrances to Alkenylboronates

The Dawn of a New Era: Stereoselective Hydroboration of Terminal Alkynes

The hydroboration of alkynes represents the most direct and powerful strategy for synthesizing alkenylboronates.[6] The foundational principle of this reaction is the syn-addition of a hydrogen-boron bond across the carbon-carbon triple bond. This specific mode of addition is crucial as it directly establishes the desired (E)-stereochemistry of the resulting double bond.[7][8]

A critical challenge in the hydroboration of terminal alkynes is preventing a second hydroboration event on the newly formed alkenylborane, which would lead to undesired saturated dibora-alkane byproducts. The solution, pioneered in early hydroboration chemistry, was the use of sterically bulky borane reagents.[7] Reagents like disiamylborane ((Sia)₂BH) and dicyclohexylborane ((Cy)₂BH) are sufficiently hindered to react only once with the terminal alkyne, cleanly providing the alkenylborane intermediate.[2]

While effective, these dialkylborane intermediates often lacked the stability and reactivity profile desired for widespread use in cross-coupling reactions. The breakthrough came with the development of methods to directly install more robust and versatile boronic ester functionalities, particularly the pinacol ester. A seminal 2004 paper by Hoshi, Shirakawa, and Arase detailed two elegant and highly efficient routes that have since become cornerstone methodologies in the field.[9]

Core Synthetic Methodologies: The First Efficient Syntheses

The work of Hoshi, Shirakawa, and Arase established two primary, reliable protocols for the synthesis of (E)-alkenylboronic acid pinacol esters from terminal alkynes, both leveraging the catalytic activity of dicyclohexylborane.[9]

Method A: Catecholborane Hydroboration and Subsequent Transesterification

This one-pot procedure involves the initial hydroboration of a terminal alkyne with catecholborane, which is generated in situ. The resulting (E)-alkenylboronic acid catechol ester is then converted to the more stable pinacol ester via transesterification.[10]

Causality Behind Experimental Choices:

-

Catalyst: Dicyclohexylborane is used catalytically. Its primary role is to undergo hydroboration with the alkyne to form an (E)-alkenyldicyclohexylborane. This intermediate then undergoes a crucial transfer reaction with catecholborane, regenerating the dicyclohexylborane catalyst and forming the desired alkenylboronic acid catechol ester.[9] This catalytic cycle avoids the use of stoichiometric amounts of the bulky borane.

-

Reagents: Catecholborane is a highly effective hydroborating agent. The subsequent transesterification with pinacol is driven by the formation of the thermodynamically stable five-membered ring of the pinacol ester.[10]

-

One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the intermediate catechol ester, streamlining the workflow and often improving overall yields.[11]

Experimental Protocol: Synthesis of (E)-1-Octenylboronic Acid Pinacol Ester (Method A) [10]

-

Catecholborane Generation: To a flame-dried flask under a nitrogen atmosphere, add dry THF (tetrahydrofuran), followed by catechol (1.0 mmol). Cool the solution to 0 °C and add a 1.0 M solution of BH₃·THF (1.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Hydroboration: To the freshly prepared catecholborane solution, add 1-octyne (1.0 mmol) and a catalytic amount of dicyclohexylborane (0.05 mmol, 5 mol%).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Progress can be monitored by TLC or GC-MS.

-

Transesterification: Add pinacol (1.5 mmol) to the reaction mixture.

-

Reaction Completion: Stir the mixture at room temperature for 18 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the pure (E)-1-octenylboronic acid pinacol ester.

Method B: Direct Hydroboration with Pinacolborane

A more direct and environmentally benign route involves the hydroboration of the terminal alkyne with pinacolborane (HBpin), again catalyzed by dicyclohexylborane.[9] This method is often preferred due to its atom economy and the avoidance of a separate transesterification step.

Causality Behind Experimental Choices:

-

Neat Conditions: A key discovery was that this reaction proceeds with remarkable efficiency under solvent-free ("neat") conditions.[11] This not only reduces solvent waste but can also accelerate the reaction rate.

-

Pinacolborane (HBpin): As the direct source of the desired boronic ester, HBpin simplifies the reaction protocol. It is a stable, commercially available liquid, making it easy to handle.

-

Catalyst: The catalytic cycle is analogous to Method A, involving the transfer of the alkenyl group from the initially formed alkenyldicyclohexylborane to pinacolborane.[9]

Experimental Protocol: Synthesis of (E)-1-Octenylboronic Acid Pinacol Ester (Method B) [11]

-

Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add 1-octyne (1.0 mmol), pinacolborane (1.2 mmol), and dicyclohexylborane (0.05 mmol, 5 mol%).

-

Reaction: Stir the neat mixture at room temperature for 2 hours. The reaction is often exothermic and may require initial cooling.

-

Purification: Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to yield the pure (E)-1-octenylboronic acid pinacol ester.

Visualizing the Workflows

Mechanism and the Origin of (E)-Stereoselectivity

The high stereoselectivity of these reactions is a direct consequence of the hydroboration mechanism. The process is a concerted syn-addition, where the hydrogen and boron atoms add to the same face of the alkyne triple bond. For a terminal alkyne, this necessarily places the newly added hydrogen and the R-group on the same side of the new double bond, and the boron atom and the other vinyl hydrogen on the opposite side, resulting in the thermodynamically favored (E)-isomer.

The catalytic role of dicyclohexylborane ((Cy)₂BH) is crucial for the efficiency of the reaction with catecholborane and pinacolborane. A plausible catalytic cycle is as follows:

-

Initial Hydroboration: The catalyst, (Cy)₂BH, first reacts with the terminal alkyne in a standard syn-hydroboration to form an (E)-alkenyldicyclohexylborane intermediate.

-

Alkenyl Group Transfer: This intermediate then reacts with the main borane reagent (catecholborane or pinacolborane). The alkenyl group is transferred from the dicyclohexylborane to the new boron center.

-

Product Formation & Catalyst Regeneration: This transfer step yields the desired (E)-alkenylboronic ester product and regenerates the dicyclohexylborane catalyst, allowing it to re-enter the cycle.

Scope, Limitations, and Functional Group Tolerance

A major advantage of these catalytic hydroboration methods is their broad substrate scope and tolerance for a variety of functional groups. This is critical in multi-step syntheses, as it obviates the need for protecting group strategies.[12]

| Substrate (R-group in R-C≡C-H) | Functional Group | Method | Yield (%) | Reference |

| n-Hexyl | Alkyl | B | 95 | [11] |

| Phenyl | Aryl | B | 94 | [11] |

| p-methoxyphenyl | Aryl Ether | B | 96 | [11] |

| p-chlorophenyl | Aryl Halide | B | 92 | [11] |

| CH₂Cl | Alkyl Halide | B | 85 | [10] |

| CH₂OTHP | Protected Alcohol | B | 88 | [10] |

| Cyclohexyl | Cycloalkyl | A | 93 | [10] |

Limitations: While highly effective for terminal alkynes, these specific dicyclohexylborane-catalyzed methods generally give unsatisfactory results for internal alkynes.[11] The lack of regioselectivity and slower reaction rates with sterically hindered internal alkynes often lead to complex mixtures of products. For these substrates, other catalytic systems or synthetic strategies may be required.

Characterization Corner: Identifying the Product

Confirmation of the successful synthesis of (E)-alkenylboronic acid pinacol esters relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most diagnostic signals are those of the vinylic protons. The (E)-stereochemistry results in a large trans coupling constant (J) of approximately 18 Hz between the two vinylic protons. The proton α to the boron atom typically appears further downfield (around 6.6 ppm) as a doublet of triplets, while the β-proton appears around 5.4 ppm. The 12 protons of the two methyl groups on the pinacol ring appear as a characteristic sharp singlet at approximately 1.2-1.3 ppm.[13][14]

-

¹³C NMR Spectroscopy: The two vinylic carbons are readily observed. A notable feature is that the carbon atom directly attached to the boron is often broadened or sometimes unobserved due to quadrupolar relaxation from the boron nucleus.[13] The carbons of the pinacol ester group appear around 83 ppm (quaternary carbons) and 25 ppm (methyl carbons).[13]

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is effective for confirming the molecular weight of the synthesized ester.[14]

Conclusion and Future Outlook

The development of dicyclohexylborane-catalyzed hydroboration of terminal alkynes marked a pivotal moment in organic synthesis, providing a robust, stereoselective, and highly efficient pathway to (E)-alkenylboronic acid pinacol esters. These methods transformed a class of interesting chemical structures into readily accessible, bench-stable, and versatile reagents that are now indispensable in academic and industrial laboratories. Their impact is most profoundly felt in the field of drug discovery, where the Suzuki-Miyaura reaction is a workhorse for constructing the carbon skeletons of new therapeutic agents. The principles of steric control and catalytic turnover demonstrated in these initial discoveries continue to inspire the development of new and even more sophisticated borylation reactions today.

References

- Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Synthesis of Alkenylboronates via Palladium-Catalyzed Borylation of Alkenyl Triflates (or Iodides) with Pinacolborane. Synthesis, 2000(06), 778–780.

- Carreras, J., Caballero, A., & Pérez, P. J. (2019). Alkenyl Boronates: Synthesis and Applications. Chemistry – An Asian Journal, 14(3), 329–343.

- Chemistry LibreTexts. (2019). 11.

- ResearchGate. (n.d.). Hydroboration of internal silylalkynes with pinacolborane.

- RAIITH. (n.d.).

- Organic Chemistry Portal. (2021).

- Carreras, J., Caballero, A., & Pérez, P. J. (2019).

- Organic Chemistry Portal. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)

- Chemistry Steps. (2020).

- Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Hoshi, M., Shirakawa, K., & Arase, A. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814–1820.

- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Organic Chemistry Portal.

- Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral Data for the Synthesis of ( E)

- ResearchGate. (n.d.). Preparation of ( E )

- Organic Chemistry Portal. (2018).

- ResearchGate. (n.d.).

- Mao, L., & Bose, S. K. (2020). Hydroboration of Enynes and Mechanistic Insights | Request PDF.

- ACS Publications. (2024). Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes | ACS Omega.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]

- 6. Alkenyl Boronates: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 9. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Medium: A Technical Guide to the Solubility of trans-1-Heptenylboronic acid pinacol ester in Organic Solvents

Introduction: The Crucial Role of the Solvent

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acid pinacol esters are indispensable building blocks.[1][2] Among these, trans-1-Heptenylboronic acid pinacol ester stands out as a versatile reagent for introducing a linear C7 alkenyl fragment, a common motif in natural products and pharmaceutical agents. The success of any synthetic transformation involving this reagent is critically dependent on the choice of solvent. A suitable solvent not only ensures the homogeneity of the reaction mixture but also profoundly influences reaction kinetics, pathway selection, and ultimately, product yield and purity.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document offers a predictive framework based on fundamental chemical principles and provides detailed, field-proven methodologies for researchers to quantitatively determine solubility in their own laboratory settings. This approach is designed to empower scientists in drug development and chemical research to make informed decisions, leading to more robust and reproducible synthetic outcomes.

Physicochemical Properties: A Foundation for Prediction

Before delving into solubility specifics, it is essential to understand the inherent physicochemical properties of this compound. These properties, summarized in Table 1, provide the basis for predicting its behavior in various organic media.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅BO₂ | Sigma-Aldrich[3] |

| Molecular Weight | 224.15 g/mol | Sigma-Aldrich[3] |

| Appearance | Liquid | Sigma-Aldrich[4] |

| Density | 0.875 g/mL at 25 °C | Sigma-Aldrich[3] |

| Boiling Point | 73-77 °C at 0.4-0.5 mmHg | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.445 | Sigma-Aldrich[3] |

| Flash Point | 106 °C (222.8 °F) - closed cup | Sigma-Aldrich[3] |

The molecular structure is key to its solubility profile. It features a long, nonpolar heptenyl alkyl chain and a relatively nonpolar pinacol boronate ester group. This predominantly nonpolar character strongly suggests that its solubility will be governed by the "like dissolves like" principle, favoring dissolution in nonpolar or weakly polar organic solvents.[5]